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Compound of Interest

Compound Name: UiO-66(Zr)

Cat. No.: B11930663 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Metal-Organic Framework (MOF) UiO-66(Zr), constructed from zirconium (IV)

clusters and 1,4-benzenedicarboxylate linkers, is renowned for its exceptional chemical,

thermal, and mechanical stability. The introduction of functional groups, particularly amines (-

NH2), onto the organic linkers either during synthesis (direct synthesis of UiO-66-NH2) or via

postsynthetic modification (PSM) significantly broadens its applicability. The amine group

serves as a versatile anchor for further functionalization, allowing for the precise tuning of the

MOF's properties for specific applications such as gas capture, catalysis, and targeted drug

delivery. This document provides detailed protocols for the synthesis of the parent amino-

functionalized framework and subsequent postsynthetic modifications, along with a summary of

key performance data.

Experimental Protocols
Protocol 1: Synthesis of Parent UiO-66-NH₂ Framework
This protocol describes the synthesis of UiO-66-NH₂ via a common solvothermal method. This

framework is the starting material for subsequent postsynthetic modifications.

Materials:

Zirconium(IV) chloride (ZrCl₄)

2-aminoterephthalic acid (H₂BDC-NH₂)
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N,N-Dimethylformamide (DMF)

Ethanol

Teflon-lined stainless-steel autoclave

Procedure:

In a beaker, dissolve Zirconium(IV) chloride (e.g., 1.47 g) and 2-aminoterephthalic acid (e.g.,

1.06 g) in DMF (e.g., 150 mL).

Ensure complete dissolution, using sonication if necessary.

Transfer the homogeneous mixture into a 200 mL Teflon-lined stainless-steel autoclave.

Seal the autoclave and place it in an oven heated to 120-150 °C for 24 hours. A microwave-

assisted alternative involves heating at 120 °C for 1 hour.

After the reaction, allow the autoclave to cool down to room temperature naturally.

Collect the resulting yellow crystalline powder by centrifugation or filtration.

To remove unreacted precursors and residual solvent, wash the product repeatedly. Perform

three washes with DMF, followed by three washes with ethanol.

Dry the final yellow powder in an oven at an appropriate temperature (e.g., 150 °C) to obtain

the activated UiO-66-NH₂.

Characterization: The successful synthesis of UiO-66-NH₂ should be confirmed by Powder X-

ray Diffraction (PXRD), which will show patterns congruent with the known UiO-66 topology,

and Scanning Electron Microscopy (SEM), which typically reveals a uniform octahedral

morphology.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precursor Preparation

Solvothermal Synthesis

Product Purification

Final Product

Mix ZrCl4, H2BDC-NH2
 in DMF

Sonicate for
 Homogeneous Solution

1

Transfer to Autoclave

2

Heat in Oven
(e.g., 120°C, 24h)

3

Cool to Room Temp.

4

Wash with DMF (3x)

5

Wash with Ethanol (3x)

6

Dry in Oven

7

Activated UiO-66-NH2

8

Click to download full resolution via product page

Figure 1: Experimental workflow for the solvothermal synthesis of UiO-66-NH₂.
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Protocol 2: Postsynthetic Modification (PSM) of UiO-66-
NH₂
The amine groups on the UiO-66-NH₂ framework are nucleophilic and can readily react with

various electrophiles. This allows for the covalent attachment of new functional moieties. Below

are protocols for two common PSM reactions.

A. PSM via Schiff Base Reaction with an Aldehyde

This procedure creates an imine linkage and is useful for attaching molecules for sensing or

catalytic applications.[1][2]

Materials:

Activated UiO-66-NH₂ (from Protocol 1)

Aldehyde reactant (e.g., 2-(Methylthio)benzaldehyde, Glutaraldehyde)

Anhydrous Methanol (MeOH) or Ethanol

Acetic Acid (catalyst)

Procedure:

Disperse 100 mg of activated UiO-66-NH₂ in 50 mL of anhydrous methanol in a round-

bottom flask.[1]

Add the aldehyde reactant (e.g., 1.2 mmol of 2-(Methylthio)benzaldehyde) to the suspension.

[1]

Add a catalytic amount of acetic acid (e.g., 2 drops) to the mixture.[1]

Stir the resulting mixture at an elevated temperature (e.g., 75 °C) for 24 hours under an inert

atmosphere.[1]

After the reaction, cool the mixture to room temperature.

Collect the solid product by filtration or centrifugation.
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Wash the product thoroughly with fresh methanol to remove any unreacted aldehyde and

catalyst.

Dry the modified MOF under vacuum to yield the final functionalized product (e.g., UiO-66-

NSMe).[1]

B. PSM via Amidation with an Acid Anhydride

This method forms a stable amide bond and is a common route to alter the surface chemistry

of the MOF.

Materials:

Activated UiO-66-NH₂ (from Protocol 1)

Acid Anhydride (e.g., Acetic Anhydride)

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

Suspend a known amount of dried UiO-66-NH₂ (e.g., ~28 mg) in 1.0 mL of anhydrous

dichloromethane in a vial.[3]

Add an excess of the acid anhydride (e.g., 23.5 µL of acetic anhydride) to the suspension.[3]

Cap the vial and allow the reaction to proceed at room temperature for a period ranging from

days to weeks, depending on the desired conversion rate.[3]

Monitor the reaction progress using Fourier-Transform Infrared (FTIR) spectroscopy by

observing the decrease in N-H stretching peaks of the primary amine and the appearance of

the amide N-H stretch (~3340 cm⁻¹).[3]

Once the desired level of functionalization is achieved, collect the product by centrifugation.

Wash the solid extensively with fresh dichloromethane to remove unreacted anhydride and

acetic acid byproduct.
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Dry the resulting powder (e.g., UiO-66-NHCOCH₃) under vacuum.
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Figure 2: General workflow for the postsynthetic modification of UiO-66-NH₂.

Data Presentation
The following tables summarize quantitative data for UiO-66-NH₂ before and after various

postsynthetic modifications.

Table 1: Physicochemical Properties of Parent and Modified UiO-66 Frameworks

Material
Modificatio
n Type

BET
Surface
Area (m²/g)

Total Pore
Volume
(cm³/g)

Micropore
Volume
(cm³/g)

Ref.

UiO-66-NH₂
Parent

Framework
822 0.236 -

UiO-66-

NH₂/GO

Graphene

Oxide

Composite

1154 0.452 -

PEIC48@UiO PEI Grafting 150 - -

PEIC72@UiO PEI Grafting 33 - -

PEIC96@UiO PEI Grafting 7 - -

UiO-66-

APTES

APTES

Grafting
381 - -

Note: PEI grafting significantly fills the pores, leading to a drastic reduction in surface area as

measured by N₂ adsorption.

Table 2: Performance Data in CO₂ Capture Applications
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Material

CO₂
Adsorption
Capacity
(mmol/g)

Conditions
CO₂/N₂
Selectivity

Ref.

UiO-66 3.66 273 K, 1 bar 14.78

UiO-66-NH₂ 3.93 273 K, 1 bar 22.83

UiO-66-NH₂/GO 6.41 273 K, 1 bar 28.45

UiO-66-NH₂ 2.7 25 °C, 1 atm 25

PEIC96@UiO 3.2 25 °C, 1 atm 48

Applications in Research and Drug Development
Postsynthetic modification of UiO-66-NH₂ unlocks a vast range of applications by tailoring the

pore environment and surface chemistry.

Gas Capture and Separation: The introduction of amine-rich polymers like polyethyleneimine

(PEI) via PSM dramatically enhances CO₂ capture capacity and selectivity. The modified

MOFs show improved performance for capturing CO₂ from flue gas streams, with high

selectivity over N₂.

Catalysis: The amine group can be modified to anchor catalytic species, such as Schiff-base

metal complexes. These heterogeneous catalysts are stable, reusable, and show high

activity in various organic reactions, including condensation and cyclization reactions.

Sensing: By grafting specific functionalities that interact with target analytes, modified UiO-

66-NH₂ can act as a highly selective and sensitive sensor. For example, modification with a

sulfur-containing aldehyde yields a framework capable of detecting Hg²⁺ ions in water at

nanomolar concentrations through luminescence quenching.[1]

Drug Delivery: The tunable nature of the MOF surface after PSM is highly relevant for drug

development. The amine groups can be used to attach targeting ligands or polymers like

PEG to improve biocompatibility and circulation time. The porous structure can be loaded
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with therapeutic agents, and the surface chemistry can be engineered for controlled,

stimulus-responsive release (e.g., pH- or enzyme-responsive).
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Figure 3: Relationship between PSM, modified properties, and applications of UiO-66-NH₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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